4'-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2'-thiete] 1',1'-dioxide
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Overview
Description
4’-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2’-thiete] 1’,1’-dioxide is a complex organic compound with a unique spiro structure. It is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2’-thiete] 1’,1’-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of anthracene derivatives with phenyl-substituted thietes under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The process is optimized to reduce waste and improve the overall yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4’-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2’-thiete] 1’,1’-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce dihydroanthracene derivatives .
Scientific Research Applications
4’-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2’-thiete] 1’,1’-dioxide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems due to its fluorescent properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer properties.
Mechanism of Action
The mechanism of action of 4’-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2’-thiete] 1’,1’-dioxide involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process, which is a key factor in its potential anti-cancer effects. Additionally, its fluorescent properties allow it to be used as a marker in various biological assays .
Comparison with Similar Compounds
Similar Compounds
- 9-Phenyl-10-anthracenone
- 9,10-Diphenylanthracene
- Anthracene-9-carboxaldehyde
Uniqueness
Compared to these similar compounds, 4’-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2’-thiete] 1’,1’-dioxide stands out due to its spiro structure, which imparts unique chemical and physical properties. This structure enhances its stability and makes it a valuable compound in various applications .
Properties
CAS No. |
16808-55-2 |
---|---|
Molecular Formula |
C24H18O2S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4'-phenylspiro[tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,2'-thiete] 1',1'-dioxide |
InChI |
InChI=1S/C24H18O2S/c25-27(26)22(16-8-2-1-3-9-16)15-24(27)14-21-17-10-4-6-12-19(17)23(24)20-13-7-5-11-18(20)21/h1-13,15,21,23H,14H2 |
InChI Key |
ZAJRIXIULNIHDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3C(C14C=C(S4(=O)=O)C5=CC=CC=C5)C6=CC=CC=C26 |
Origin of Product |
United States |
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